molecular formula C15H20N2O B1400155 (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one CAS No. 35024-48-7

(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one

Cat. No.: B1400155
CAS No.: 35024-48-7
M. Wt: 244.33 g/mol
InChI Key: ALNLRGKJASPTJG-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one is a piperidin-4-one derivative offered as a chemical building block for research and development purposes. Compounds based on the piperidine nucleus are pivotal cornerstones in drug discovery and are found in a wide variety of therapeutic agents . The piperidine ring is one of the most common heterocyclic fragments present in FDA-approved drugs . The specific structure of this compound, featuring a benzyl group at the 1-position and a dimethylaminomethylene functional group at the 3-position, makes it a versatile intermediate for further chemical exploration. Piperidine derivatives are investigated for a diverse range of potential biological activities due to this privileged scaffold. Research into similar compounds has shown that piperidine-based structures can exhibit anticancer, antiviral, and antimicrobial properties, among others . As a reagent, its primary value lies in its use in organic synthesis and medicinal chemistry research for the construction of more complex molecules. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(3E)-1-benzyl-3-(dimethylaminomethylidene)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16(2)11-14-12-17(9-8-15(14)18)10-13-6-4-3-5-7-13/h3-7,11H,8-10,12H2,1-2H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNLRGKJASPTJG-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Aminopyridine Intermediate and Reduction

One effective method involves starting from aminopyridine derivatives, which undergo methylcarbonate-mediated reactions under basic conditions, followed by reduction and quaternization steps.

Step Reaction Description Reagents and Conditions Notes
1 Reaction of aminopyridine with methylcarbonate Potassium tert-butoxide, aprotic solvent, 0–30°C Molar ratios: aminopyridine: KOtBu = 1:1–3; aminopyridine: methylcarbonate = 1:1–2; solvent 5–20× weight of aminopyridine
2 Reduction of intermediate with lithium aluminium hydride LiAlH4, aprotic solvent, 10–70°C Molar ratio: intermediate: LiAlH4 = 1:2–4; solvent 5–15× weight of intermediate
3 Quaternization with cylite (likely a quaternizing agent) Aprotic solvent, ambient conditions Molar ratio: intermediate: cylite = 1:1–3; solvent 5–15× weight of intermediate

This method avoids the traditional two-step approach of first reducing the pyridine ring to a piperidone and then performing reductive amination, thereby shortening synthesis steps and improving efficiency. The cis/trans selectivity of the reaction can reach up to 28:1, with trans isomer impurity less than 1% after separation.

Preparation via N-Benzyl Glycine Ethyl Ester and Piperidone Hydrochloride

Another robust approach involves the preparation of N-benzyl glycine ethyl ester as an intermediate, followed by cyclization and hydrolysis to yield 1-benzyl-3-piperidone hydrochloride, which is a key precursor for further functionalization.

Step Reaction Description Reagents and Conditions Notes
1 Formation of N-benzyl glycine ethyl ester Benzylamine dissolved in organic solvent (e.g., acetonitrile, dichloromethane), reacted with 2-halogenated ethyl acetate, alkali (triethylamine, sodium carbonate), and quaternary ammonium salt catalyst Molar ratio benzylamine: 2-halogenated ethyl acetate: alkali: catalyst = 1:1–3:1–3:0.1–0.5
2 Reaction of intermediate with 4-halogenated ethyl n-butyrate and alkali Organic solvent (chloroform, toluene), alkali (sodium carbonate, potassium carbonate) Molar ratio intermediate: 4-halogenated ester: alkali = 1:1–2:1–3
3 Cyclization and pH adjustment Alkali (sodium tert-butoxide, potassium tert-butoxide), pH adjusted to 6–8 Extraction with ethyl acetate, drying, concentration
4 Acid treatment and crystallization Hydrochloric acid, recrystallization solvents (acetonitrile, ethyl acetate, isopropanol) Molar ratio intermediate: acid = 1:3–10

This method offers a short synthetic route with high purity intermediates and products, low raw material cost, and simple operation suitable for industrial scale-up. The overall process avoids expensive catalysts and harsh conditions used in other routes.

Comparative Analysis of Methods

Feature Aminopyridine Reduction Route N-Benzyl Glycine Ester Route Catalytic Hydrogenation Route (Literature)
Starting Material Aminopyridine derivatives Benzylamine and halogenated esters 3-pyridone derivatives
Key Reagents KOtBu, methylcarbonate, LiAlH4 Alkali, quaternary ammonium salts, acids Platinum dioxide, sodium borohydride
Reaction Conditions Mild temperatures (0–70°C), aprotic solvents Mild to moderate temperatures, organic solvents High cost catalysts, low temperature (-70°C for oxidation)
Selectivity High cis/trans selectivity (up to 28:1) High purity intermediates Requires noble metal catalysts
Yield and Purity High yield, low impurity High yield, high purity Moderate yield, costly
Industrial Suitability Good, fewer steps Excellent, low cost, scalable Limited by catalyst cost
  • The use of potassium tert-butoxide and methylcarbonate in aprotic solvents at controlled temperatures (0–30°C) is critical for efficient formation of key intermediates with high selectivity.
  • Lithium aluminium hydride reduction is effective for converting intermediates to amine derivatives but requires careful temperature control (10–70°C) to avoid side reactions.
  • Quaternization steps using appropriate agents (e.g., cylite) in aprotic solvents facilitate formation of pyridinium salts essential for downstream transformations.
  • In the ester-based route, controlling molar ratios and pH during cyclization and hydrolysis steps ensures high purity of 1-benzyl-3-piperidone hydrochloride, which is vital for subsequent functionalization.
  • Avoidance of noble metal catalysts such as platinum dioxide reduces cost and complexity, making the ester-based method more industrially viable.
  • Crystallization from solvents like acetonitrile or ethyl acetate enhances product purity and facilitates isolation.
Step Reagents/Conditions Molar Ratios Temperature (°C) Solvent Type Outcome
Aminopyridine + methylcarbonate KOtBu, methylcarbonate 1:1–3; 1:1–2 0–30 Aprotic (e.g., THF) Intermediate compound
Reduction LiAlH4 1:2–4 10–70 Aprotic Reduced intermediate
Quaternization Cylite 1:1–3 Ambient Aprotic Pyridinium salt
Benzylamine + 2-halogenated ethyl acetate Alkali, quaternary ammonium salt 1:1–3:1–3:0.1–0.5 Ambient Organic solvent (acetonitrile, DCM) N-benzyl glycine ethyl ester
Cyclization with 4-halogenated ester Alkali 1:1–2:1–3 Ambient Organic solvent (chloroform, toluene) Intermediate cyclized product
Hydrolysis and crystallization HCl, recrystallization solvent 1:3–10 Ambient Acetonitrile, ethyl acetate 1-benzyl-3-piperidone hydrochloride

The preparation of (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one relies heavily on efficient synthesis of 1-benzyl-3-piperidone intermediates. Among the reviewed methods, the synthetic route involving N-benzyl glycine ethyl ester intermediates followed by cyclization and hydrolysis offers a concise, cost-effective, and industrially scalable approach with high purity and yield. The alternative aminopyridine reduction route provides high selectivity and fewer steps but involves more reactive reagents like lithium aluminium hydride. Avoiding expensive noble metal catalysts and harsh reaction conditions is a key advantage in these methods. Optimization of reaction parameters such as molar ratios, solvents, temperature, and pH is essential to achieve the desired product quality and process efficiency.

Chemical Reactions Analysis

Condensation Reactions

The ketone group at position 4 of the piperidine ring can undergo condensation with nucleophiles such as amines or hydrazines. For example:

  • Hydrazone Formation : Reacting with hydrazine derivatives yields hydrazones, which are precursors for heterocyclic systems.

  • Enamine Chemistry : The dimethylamino methylene group facilitates enamine formation, enabling participation in Michael additions or cyclocondensation reactions .

Example Reaction Pathway :

 3E 1 benzyl 3 dimethylamino methylene piperidin 4 one+H2N RHydrazone Derivative\text{ 3E 1 benzyl 3 dimethylamino methylene piperidin 4 one}+\text{H}_2\text{N R}\rightarrow \text{Hydrazone Derivative}

Conditions: Ethanol/water, reflux, 12–24 hours.

Reduction of the Ketone Group

The C=O group in the piperidin-4-one core is susceptible to reduction, forming secondary alcohols or fully saturated piperidines.

Reducing Agent Product Yield Conditions Reference
NaBH4_44-Hydroxypiperidine65–75%MeOH, 0°C to RT, 4–6 h
LiAlH4_44-Methylenepiperidine80–85%THF, reflux, 2–3 h
H2_2/Pd-CPiperidine (saturated)90%H2_2 (1 atm), EtOH, RT

Notes :

  • LiAlH4_4 reduces both the ketone and enamine groups, while NaBH4_4 selectively targets the ketone .

  • Catalytic hydrogenation saturates the enamine double bond and reduces the ketone .

Wittig and Horner-Wadsworth-Emmons Reactions

The ketone can react with phosphorus ylides to form α,β-unsaturated carbonyl derivatives, useful for extending conjugation or synthesizing heterocycles.

Example :

Piperidin 4 one+Ph3P CHCOOR E Alkene Derivative\text{Piperidin 4 one}+\text{Ph}_3\text{P CHCOOR}\rightarrow \text{ E Alkene Derivative}

Conditions: THF, LDA, −78°C to RT .

Key Outcomes :

  • Stabilized ylides favor (E)-alkene geometry.

  • Yields range from 70–85% for aryl-substituted ylides .

Cycloaddition and Ring-Opening Reactions

The enamine system (C=N) participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic intermediates.

Diels-Alder Reaction :

 3E Enamine+Maleic AnhydrideTetracyclic Adduct\text{ 3E Enamine}+\text{Maleic Anhydride}\rightarrow \text{Tetracyclic Adduct}

Conditions: Toluene, 110°C, 12 h .

Applications :

  • Generates rigid scaffolds for drug discovery .

  • Post-adduct modifications (e.g., hydrolysis) yield dicarboxylic acids .

Nucleophilic Additions to the Enamine System

The electron-rich enamine double bond undergoes nucleophilic additions:

Reagent Product Mechanism Reference
Grignard ReagentsAlkylated Piperidine1,2-Addition
Cyanideα-AminonitrileConjugate Addition
ThiolsThioether DerivativesMichael Addition

Note : The dimethylamino group directs regioselectivity toward α,β-unsaturated systems .

Oxidation Reactions

The enamine system is prone to oxidation, forming iminium intermediates or degrading the piperidine ring.

Oxidizing Agents :

  • mCPBA : Epoxidizes the double bond, forming an oxirane .

  • KMnO4_44 : Cleaves the enamine to a diketone under acidic conditions .

Stability and Reactivity Considerations

  • pH Sensitivity : The enamine hydrolyzes in acidic conditions to regenerate the ketone and dimethylamine .

  • Thermal Stability : Decomposes above 200°C, forming benzylamine and volatile byproducts .

Scientific Research Applications

(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-one derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidin-4-one Derivatives

Compound Name Substituents Key Features Applications/Activity Reference
(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one 1-Benzyl, 3-(dimethylamino)methylene Electron-rich dimethylamino group enhances solubility in polar solvents. Research intermediate; potential CNS applications due to amine functionality.
(3E,5E)-1-Benzyl-3,5-dibenzylidene-piperidin-4-one 1-Benzyl, 3,5-dibenzylidene Extended conjugation due to two aromatic groups; planar geometry. Crystallography studies; structural rigidity impacts binding affinity.
(3E,5E)-3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one 1-Methyl, 3,5-bis(4-methoxybenzylidene) Electron-donating methoxy groups increase stability and π-π interactions. Anticancer research; enhanced tumor selectivity.
(3E,5E)-3,5-Bis[(4-nitrophenyl)methylene]piperidin-4-one (3e) 3,5-Bis(4-nitrophenyl)methylene Electron-withdrawing nitro groups reduce solubility but improve electrophilic reactivity. Tumor-selective cytotoxicity in vitro.
(3E,5E)-3,5-Bis(thiophen-2-ylmethylene)piperidin-4-one (1b) 3,5-Bis(thiophen-2-ylmethylene) Heteroaromatic thiophene enhances redox activity and metal chelation. Alzheimer’s disease multi-target agents.

Structural and Electronic Effects

  • Substituent Influence: Electron-Donating Groups (e.g., methoxy, dimethylamino): Increase solubility and stabilize charge-transfer interactions. For example, the dimethylamino group in the target compound enhances basicity, facilitating protonation in physiological conditions . Electron-Withdrawing Groups (e.g., nitro): Reduce solubility but improve electrophilicity, critical for covalent binding in cytotoxic agents .
  • Conjugation and Rigidity : Compounds like (3E,5E)-1-benzyl-3,5-dibenzylidene-piperidin-4-one exhibit planar geometries due to extended conjugation, enhancing crystallographic packing and rigidity .

Biological Activity

(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that include a benzyl group and a dimethylamino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and neuropharmacological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C16H20N2O
  • Molecular Weight : 256.35 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-piperidone and benzylamine in the presence of dimethylformamide dimethyl acetal under reflux conditions. This method allows for the formation of the desired piperidine derivative with high yields and purity through techniques such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular signaling pathways. The precise mechanisms remain under investigation but are believed to involve neurotransmitter systems relevant to neurological disorders and cancer biology .

Antimicrobial Activity

Studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 32 to 512 µg/mL depending on structural modifications .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus32
Compound BE. coli64
This compoundS. aureusTBD
This compoundE. coliTBD

Antiviral Activity

Research has also explored the antiviral properties of related piperidine derivatives, suggesting potential efficacy against viral infections through mechanisms that may involve inhibition of viral replication or entry into host cells. However, specific data on this compound's antiviral activity remains limited and requires further exploration .

Neuropharmacological Effects

Given its structural characteristics, this compound is being investigated for its neuropharmacological potential. Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, indicating a possible role in treating neurological disorders such as depression or anxiety .

Case Studies

A notable study investigated the cytotoxicity of various piperidine derivatives against glioblastoma cells, revealing that certain modifications led to enhanced anticancer activity. Although direct studies on this compound are still forthcoming, these findings underscore the potential for similar compounds in cancer therapeutics .

Q & A

Q. What are the recommended synthesis protocols for (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one?

The compound can be synthesized via condensation reactions using dimethylformamide-dimethylacetal (DMF-DMA) as a methylene donor. For example, heating 1-benzyl-4-phenyl-1,5-benzodiazepin-2-one with excess DMF-DMA at 413 K for 4 hours yields the target compound, followed by recrystallization from ethanol to obtain high-purity crystals . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker APEX2 detectors, refinement via SHELXL (e.g., riding model approximations for H-atoms), and validation with programs like ORTEP-3 ensure accuracy. Friedel pairs should be averaged in refinement to address anomalous scattering effects .

Q. What are the safe handling and storage guidelines for this compound?

  • Handling : Use PPE (gloves, lab coats), avoid inhalation of vapors, and work in a fume hood. Electrostatic charge buildup must be prevented .
  • Storage : Keep containers tightly sealed in dry, ventilated areas. Reseal opened containers to prevent leakage .
  • Spills : Sweep or vacuum spills into sealed containers; avoid environmental release .

Q. Which purification techniques are effective post-synthesis?

Recrystallization from ethanol is widely used to isolate high-purity crystals. Column chromatography with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) may further resolve impurities .

Q. How should waste containing this compound be disposed of?

Classify as special waste and consult licensed disposal services. Contaminated packaging must be treated as unused product. Compliance with local regulations (e.g., SARA Title III) is mandatory .

Advanced Research Questions

Q. How do ring-puckering effects in the piperidin-4-one moiety influence spectroscopic data?

Q. How can contradictions between experimental and computational structural data be resolved?

Discrepancies in bond lengths/angles may arise from dynamic effects (e.g., torsional flexibility). Refinement strategies in SHELXL include adjusting displacement parameters (Ueq) or using TWIN commands for twinned crystals. Cross-validation with Hirshfeld surface analysis or Raman spectroscopy can resolve ambiguities .

Q. What methodologies probe the reactivity of the dimethylamino methylene group?

  • Nucleophilic addition : React with Grignard reagents or hydrides to assess electrophilicity.
  • Photochemical studies : Expose to UV light to investigate [2+2] cycloadditions or rearrangements, as seen in similar benzodiazepine derivatives .
  • Kinetic studies : Monitor reaction progress via HPLC or in situ IR spectroscopy.

Q. How to design toxicity assessments given limited toxicological data?

  • In vitro assays : Use MTT or comet assays to evaluate cytotoxicity and genotoxicity in human cell lines (e.g., HepG2).
  • Ecotoxicity : Perform acute toxicity tests on Daphnia magna or algal species, adhering to OECD guidelines. Note that current SDS data classify ecological hazards as "no data available" .

Q. What experimental approaches study the compound’s photochemical behavior?

  • Irradiation experiments : Use monochromatic light sources (e.g., 365 nm) to induce isomerization or degradation. Analyze products via LC-MS or NMR.
  • Quantum yield calculations : Compare absorption spectra pre- and post-irradiation to determine photostability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one
Reactant of Route 2
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(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one

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